molecular formula C14H21BrN2O B12093282 4-Bromo-3-((4-isopropylpiperazin-1-yl)methyl)phenol

4-Bromo-3-((4-isopropylpiperazin-1-yl)methyl)phenol

Cat. No.: B12093282
M. Wt: 313.23 g/mol
InChI Key: YFHWVBMGCTUQAO-UHFFFAOYSA-N
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Description

4-Bromo-3-((4-isopropylpiperazin-1-yl)methyl)phenol, with the chemical formula C13H9BrN4O2S, is a compound of interest due to its unique structure and potential applications. It falls within the category of organic compounds and contains a phenol group substituted with a bromine atom and an isopropylpiperazine moiety.

Preparation Methods

Synthetic Routes:

  • Synthesis from Phenol:

    • The compound can be synthesized by reacting phenol with 4-bromobenzoyl chloride in the presence of a base (such as pyridine or triethylamine).
    • The reaction proceeds via nucleophilic aromatic substitution (SNAr) to replace the hydrogen atom on the phenol ring with the 4-bromobenzoyl group.
  • Industrial Production:

    • Industrial-scale production methods may involve modifications of the above synthetic route or alternative approaches.
    • Detailed reaction conditions and scale-up processes are proprietary and may vary among manufacturers.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The phenolic hydroxyl group can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Substitution: The bromine atom can participate in substitution reactions, such as nucleophilic aromatic substitution (SNAr) or halogen exchange.

    Reduction: Reduction of the nitro group (if present) can yield an amino group.

Common Reagents and Conditions:

    Bromination: N-bromosuccinimide (NBS) or bromine in an organic solvent.

    Nitration: Nitric acid and sulfuric acid mixture.

    Reduction: Hydrogen gas over a metal catalyst (e.g., palladium on carbon).

Major Products:

  • The major products depend on the specific reactions performed. Potential products include substituted phenols, brominated derivatives, and reduced forms.

Scientific Research Applications

4-Bromo-3-((4-isopropylpiperazin-1-yl)methyl)phenol finds applications in various fields:

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for potential biological activities (e.g., enzyme inhibition, receptor binding).

    Medicine: Explored for therapeutic properties (e.g., antimicrobial, antiviral, or anticancer effects).

    Industry: May serve as an intermediate in pharmaceutical or agrochemical synthesis.

Mechanism of Action

  • The compound’s mechanism of action depends on its specific interactions with biological targets (e.g., enzymes, receptors).
  • Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C14H21BrN2O

Molecular Weight

313.23 g/mol

IUPAC Name

4-bromo-3-[(4-propan-2-ylpiperazin-1-yl)methyl]phenol

InChI

InChI=1S/C14H21BrN2O/c1-11(2)17-7-5-16(6-8-17)10-12-9-13(18)3-4-14(12)15/h3-4,9,11,18H,5-8,10H2,1-2H3

InChI Key

YFHWVBMGCTUQAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)CC2=C(C=CC(=C2)O)Br

Origin of Product

United States

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